molecular formula C10H7NO3 B13036184 5-Acetylindoline-2,3-dione

5-Acetylindoline-2,3-dione

Cat. No.: B13036184
M. Wt: 189.17 g/mol
InChI Key: AZGVVLJKUZCTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylindoline-2,3-dione is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Acetylindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

5-Acetylindoline-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetylindoline-2,3-dione is unique due to its specific structure and the presence of both acetyl and indoline-2,3-dione moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-acetyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H7NO3/c1-5(12)6-2-3-8-7(4-6)9(13)10(14)11-8/h2-4H,1H3,(H,11,13,14)

InChI Key

AZGVVLJKUZCTMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

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